N-(2-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that contains both bromophenyl and phenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 5-phenyl-1,2-oxazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxazole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted oxazole derivatives.
Oxidation Reactions: Formation of oxazole-3-carboxylic acids or other oxidized derivatives.
Reduction Reactions: Formation of amine derivatives of the oxazole ring.
Scientific Research Applications
N-(2-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the oxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
- N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
- N-(2-iodophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Uniqueness
N-(2-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain molecular targets compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C16H11BrN2O2 |
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Molecular Weight |
343.17 g/mol |
IUPAC Name |
N-(2-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-8-4-5-9-13(12)18-16(20)14-10-15(21-19-14)11-6-2-1-3-7-11/h1-10H,(H,18,20) |
InChI Key |
BXUJBIGCIJIYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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